molecular formula C13H14O B1581718 2-Naphthalen-1-ylpropan-2-ol CAS No. 6301-54-8

2-Naphthalen-1-ylpropan-2-ol

Cat. No.: B1581718
CAS No.: 6301-54-8
M. Wt: 186.25 g/mol
InChI Key: IBENYRAUOZMVRG-UHFFFAOYSA-N
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Description

“2-Naphthalen-1-ylpropan-2-ol” is a chemical compound with the CAS Number: 6301-54-8 . It has a molecular weight of 186.25 . The IUPAC name for this compound is 2-(1-naphthyl)-2-propanol . It is a white to off-white powder or crystals .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 1’-Acetonaphthone and METHYLMAGNESIUM IODIDE . More details about the synthesis process can be found in the referenced material .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H14O/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For instance, it has been used in the synthesis of benzochromane-2-carbonitriles and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]-chromene-2-carbonitriles . More details about these reactions can be found in the referenced material .


Physical and Chemical Properties Analysis

“this compound” is a white to off-white powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Organocatalysis

2-Naphthalen-1-ylpropan-2-ol derivatives have been explored as new chiral organocatalysts, particularly effective in catalyzing asymmetric Michael addition reactions. The studies suggest that hydrogen bonding might play a crucial role in the catalytic process, offering insights into the mechanistic aspects of such reactions. This is exemplified by the complete ~1H and ~(13)C NMR assignment of derivatives, facilitating further investigation into their catalyzing mechanisms and serving as a reference for similar chemicals (Cui Yan-fang, 2008).

Nonlinear Optical Properties

Research into the nonlinear optical properties of azo dye derivatives of this compound has uncovered significant potential applications in optoelectronics and photonics. Experimental and theoretical investigations have highlighted the compound's ability to exhibit saturable absorption property and positive nonlinearity, which are desirable attributes for materials used in these fields (M. Sreenath, I. Joe, V. Rastogi, 2018).

Environmental Remediation

The efficiency of mixed solvents in extracting this compound from aqueous solutions highlights its challenging nature as a pollutant in dye wastewater. Studies have shown that certain solvent combinations can achieve high extraction efficiencies, making them viable for the removal of such biologically recalcitrant pollutants (Jingjing Shao et al., 2016).

Supramolecular Chemistry and Catalysis

Naphthalene diimides (NDIs), closely related to this compound, have found applications in supramolecular chemistry, sensors, and catalysis. Their versatility in forming host-guest complexes, ion channels, and acting as gelators for sensing aromatic systems positions them as critical components in the development of molecular switching devices and medicinal applications (M. Kobaisi et al., 2016).

Photocatalysis

The development of photocatalysts using derivatives of this compound demonstrates their utility in environmental cleanup and degradation of pollutants under visible light. This showcases the compound's role in creating efficient photocatalytic materials for the mineralization of pollutants, contributing to sustainable and green chemistry solutions (M. A. Khan et al., 2019).

Safety and Hazards

The safety information for “2-Naphthalen-1-ylpropan-2-ol” indicates that it is harmful if swallowed and causes serious eye irritation . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, and eye/face protection .

Future Directions

While the future directions for “2-Naphthalen-1-ylpropan-2-ol” are not explicitly mentioned in the search results, it is anticipated that this compound will continue to be a subject of research due to its potential applications in various fields .

Properties

IUPAC Name

2-naphthalen-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBENYRAUOZMVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285612
Record name 2-Naphthalen-1-ylpropan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6301-54-8
Record name 6301-54-8
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Record name 2-Naphthalen-1-ylpropan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA,ALPHA-DIMETHYL-1-NAPHTHALENEMETHANOL
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Synthesis routes and methods

Procedure details

A 10 ml (65.8 mmole) quantity of 1-acetonaphthone was dissolved in 150 ml of diethyl ether in a 500 ml, two neck, round bottom flask equipped with a pressure equalizing dropping finnel and fitted with a rubber septum and a protected reflux condenser. A 138 ml (98 mmole) quantity of 1.4 M methyllithium in ether (Aldrich) was transferred to the fiumel by use of a cannula and nitrogen pressure. This was slowly added to the stirred ketone over a 20 minute period. A light green color indicated an excess of methyllithium. This was refluxed for an additional hour and the reaction was carefully quenched with water. The ether layer was made acidic using HCl, neutralized with NaHCO3, dried using MgSO4, and filtered. After the solvent was removed, the crude product was recrystallized from benzene, filtered and washed with cold pentane to yield white, fibrous crystals (>98%), m.p. 81-86° C. 1H NMR (acetone-d6): (=9.01 (m, 1 H, aromatic), 7.95 (m, 1 H, aromatic), 7.82 (d, J=10.6, 1 H, aromatic), 7.68 (d, J=10.3, 1 H, aromatic), 7.50 (m, 3 H, aromatic), 4.30 (s, 1 H, --OH), 1.84 (s, 6 H, --CH3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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